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molecular formula C10H16O B1222461 3,7-Dimethyloct-6-en-1-yn-3-ol CAS No. 29171-20-8

3,7-Dimethyloct-6-en-1-yn-3-ol

Cat. No. B1222461
M. Wt: 152.23 g/mol
InChI Key: YWTIDNZYLFTNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455707B1

Procedure details

A solution of 13.82 g (0.09 mol) of dehydrolinalool (II, R1, R2 and R3 =methyl) in 200 ml of methyl tert.butyl ether was added to 28.35 g of Zeocat® Z6-05-02 and stirred for 30 min. The reaction mixture was evaporated (40° C., 300 mbar) and the resulting solid was subjected to microwave irradiation (600 W power for 4 s). The product was separated from the solid by dissolving in 300 ml acetone and evaporating the solvent in vacuo. The crude 2-ethinyl-tetrahydro-2,6,6-trimethylpyran was obtained in 13.30 g (96.2%) yield as yellowish liquid.
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:11])=[CH:3][CH2:4][CH2:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7]>C(OC)(C)(C)C>[C:8]([C:6]1([CH3:7])[CH2:5][CH2:4][CH2:3][C:2]([CH3:11])([CH3:1])[O:10]1)#[CH:9]

Inputs

Step One
Name
Quantity
13.82 g
Type
reactant
Smiles
CC(=CCCC(C)(C#C)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated (40° C., 300 mbar)
CUSTOM
Type
CUSTOM
Details
the resulting solid was subjected to microwave irradiation (600 W power for 4 s)
Duration
4 s
CUSTOM
Type
CUSTOM
Details
The product was separated from the solid
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 300 ml acetone
CUSTOM
Type
CUSTOM
Details
evaporating the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1(OC(CCC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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